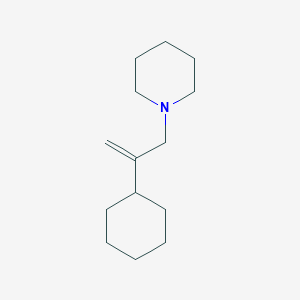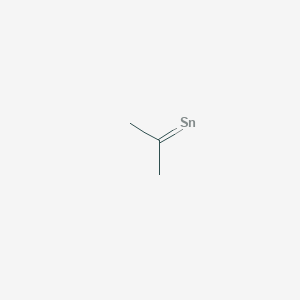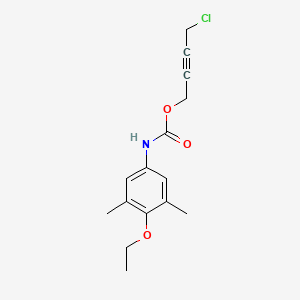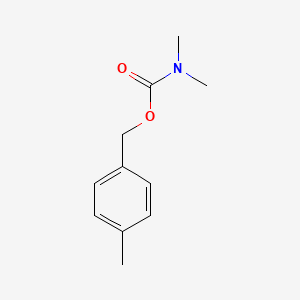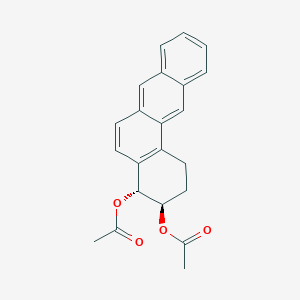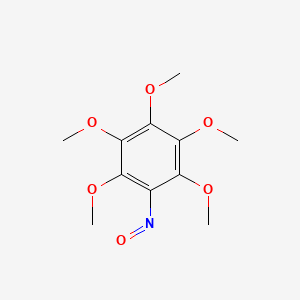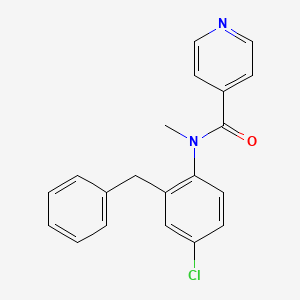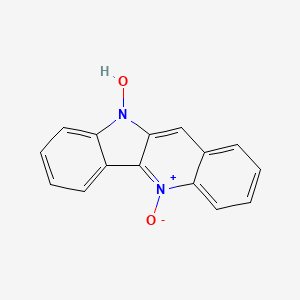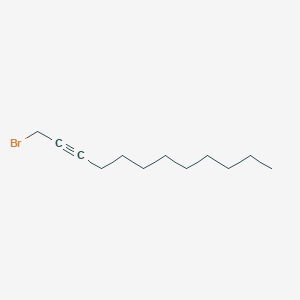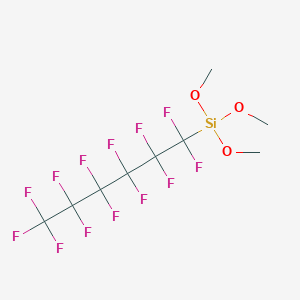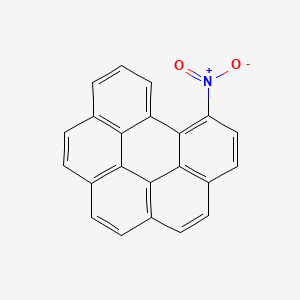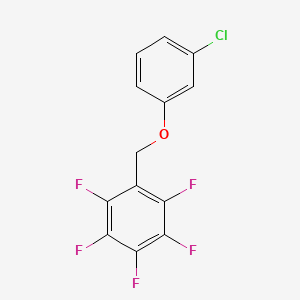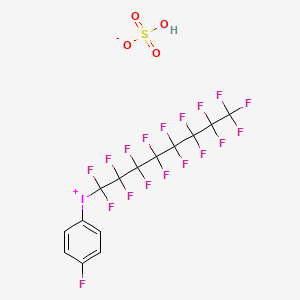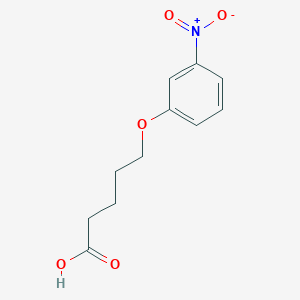
5-(3-Nitrophenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenoxy)pentanoic acid is an organic compound characterized by a pentanoic acid backbone with a 3-nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenoxy)pentanoic acid typically involves the reaction of 3-nitrophenol with pentanoic acid derivatives. One common method is the esterification of 3-nitrophenol with pentanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the process is typically carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols with sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products
Reduction: 5-(3-Aminophenoxy)pentanoic acid.
Substitution: Various substituted phenoxy pentanoic acids.
Esterification: Esters of this compound.
Scientific Research Applications
5-(3-Nitrophenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3-Nitrophenoxy)pentanoic acid exerts its effects is primarily through its interactions with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Pentenoic acids: Compounds with similar pentanoic acid backbones but different substituents.
Nitrophenoxy acids: Compounds with similar nitrophenoxy groups but different acid backbones.
Uniqueness
5-(3-Nitrophenoxy)pentanoic acid is unique due to the combination of its nitrophenoxy and pentanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
87411-43-6 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-(3-nitrophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H13NO5/c13-11(14)6-1-2-7-17-10-5-3-4-9(8-10)12(15)16/h3-5,8H,1-2,6-7H2,(H,13,14) |
InChI Key |
OSRLQSKIVWSUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


